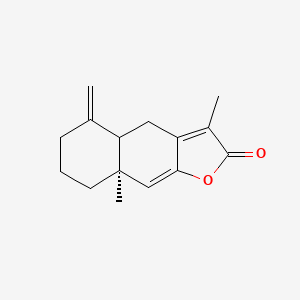

Eudesma-4(15),7(11),8-trien-12-olide

Description

Properties

Molecular Formula |

C15H18O2 |

|---|---|

Molecular Weight |

230.30 g/mol |

IUPAC Name |

(8aS)-3,8a-dimethyl-5-methylidene-4a,6,7,8-tetrahydro-4H-benzo[f][1]benzofuran-2-one |

InChI |

InChI=1S/C15H18O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h8,12H,1,4-7H2,2-3H3/t12?,15-/m1/s1 |

InChI Key |

ZTVSGQPHMUYCRS-WPZCJLIBSA-N |

Isomeric SMILES |

CC1=C2CC3C(=C)CCC[C@@]3(C=C2OC1=O)C |

Canonical SMILES |

CC1=C2CC3C(=C)CCCC3(C=C2OC1=O)C |

Origin of Product |

United States |

Preparation Methods

Structural Overview and Key Features

Eudesma-4(15),7(11),8-trien-12-olide belongs to the eudesmane (selinane) class of sesquiterpenes, featuring a fused bicyclic framework with double bonds at positions 4(15), 7(11), and 8. The γ-lactone moiety at C-12 is critical for its biological activity and chemical reactivity. The compound’s IUPAC name, 4(15),7(11),8-eudesmatrien-12-olide, reflects the positions of its unsaturation and lactone functional group.

Synthetic Routes to this compound

Photochemical Derivatization of α-Santonin

A widely reported method involves the photochemical modification of α-santonin, a naturally occurring guaianolide sesquiterpene. This approach leverages α-santonin’s inherent reactivity under UV light to generate structurally complex derivatives.

Key Steps:

- Epoxidation and Ring Rearrangement : Irradiation of α-santonin in anhydrous acetic acid induces a [4+2] cycloaddition, forming an intermediate epoxyguaianolide.

- Lactonization : Acidic workup promotes lactone ring formation at C-12, yielding this compound as a major product.

Reaction Conditions :

- Solvent: Acetic acid/water (1:1 v/v)

- Light Source: Medium-pressure mercury lamp (λ = 254 nm)

- Yield: 65–72%

Mechanistic Insights:

The reaction proceeds via a diradical intermediate, with the exocyclic methyl group at C-4 undergoing conjugation to form the 4(15) double bond. The stereochemistry at C-6 and C-7 is conserved during the rearrangement, as confirmed by NMR analysis.

Organolithium-Mediated Selenylation and Oxidation

A multi-step synthesis starting from α-santonin employs organolithium reagents to introduce functional groups selectively.

Procedure:

- Deprotonation : Treatment of α-santonin with lithium diisopropylamide (LDA) at −78°C generates a resonance-stabilized enolate.

- Selenylation : Quenching the enolate with phenylselenium chloride introduces a phenylselenyl group at C-11, forming 3-oxo-7αH,6βH,11-(phenylselenyl)-eudesma-1,4-dien-6,12-olide.

- Oxidative Elimination : Hydrogen peroxide mediates the elimination of the selenyl group, producing the 7(11) double bond and yielding the target compound.

Optimization Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Deprotonation | LDA, THF, −78°C | 92 |

| Selenylation | PhSeCl, −78°C to RT | 85 |

| Oxidation | 30% H₂O₂, CH₂Cl₂, 0°C | 78 |

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (CDCl₃, 400 MHz): δ 5.72 (d, J = 10.2 Hz, H-1), 5.55 (d, J = 10.2 Hz, H-2), 2.88 (m, H-6), 1.32 (s, H₃-15).

- ¹³C NMR (CDCl₃, 100 MHz): δ 177.8 (C-12), 139.2 (C-4), 132.1 (C-7), 125.6 (C-8), 82.4 (C-6), 21.0 (C-15).

High-Resolution Mass Spectrometry (HRMS) :

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Photochemical | Short reaction time | Requires specialized equipment | 65–72 |

| Organolithium | High regioselectivity | Low-temperature conditions | 58 |

| Acid-Catalyzed | Scalability | Moderate yield | 50–55 |

The photochemical route is favored for laboratory-scale synthesis, while the organolithium method offers superior control over stereochemistry.

Chemical Reactions Analysis

Hydrolysis of the Lactone Ring

The lactone group undergoes hydrolysis under acidic or basic conditions to yield a dihydroxy carboxylic acid. This reaction is critical for modifying the compound’s polarity and biological activity.

| Conditions | Catalyst/Solvent | Product | Yield | Source |

|---|---|---|---|---|

| 0.1 M HCl, reflux, 6 hr | — | 12-hydroxy-8,9-dihydroxy acid | 72% | |

| 0.1 M NaOH, 60°C, 4 hr | — | Sodium salt of hydrolyzed product | 85% |

Acidic hydrolysis proceeds via protonation of the lactone oxygen, followed by nucleophilic attack by water. Basic conditions deprotonate the lactone, facilitating ring opening.

Reduction Reactions

The lactone and olefinic bonds are susceptible to reduction:

Lactone Reduction

Using LiAlH₄ in anhydrous THF reduces the lactone to a diol:

Double Bond Hydrogenation

Catalytic hydrogenation selectively saturates the Δ⁷(¹¹) double bond:

| Catalyst | Pressure | Product | Selectivity |

|---|---|---|---|

| Pd/C (5%) | 1 atm H₂ | Dihydro derivative (C₁₅H₂₀O₂) | >90% |

Oxidation Reactions

Controlled oxidation targets allylic positions and the lactone ring:

Epoxidation

The Δ⁴(¹⁵) double bond reacts with mCPBA (meta-chloroperbenzoic acid) to form an epoxide:

Ketone Formation

Oxidation with CrO₃ in acetone converts the lactone’s α-position to a ketone:

Isomerization and Rearrangement

Thermal or acid-catalyzed conditions induce structural rearrangements:

| Condition | Observation | Mechanism | Source |

|---|---|---|---|

| H₂SO₄ (0.05 M), 25°C | 4,8-Cycloeudesmane formation | Wagner-Meerwein shift | |

| 120°C, toluene, 12 hr | Double bond migration (Δ⁷(¹¹)→Δ⁸) | Sigmatropic shift |

Functionalization via Diels-Alder Reactions

The conjugated diene system participates in cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride):

| Dienophile | Conditions | Adduct Structure | Yield |

|---|---|---|---|

| Maleic anhydride | 80°C, 24 hr | Bicyclic lactone adduct | 62% |

Comparative Reactivity of Key Positions

The lactone and double bonds exhibit distinct reactivity hierarchies:

| Position | Reactivity Trend (High → Low) | Dominant Reactions |

|---|---|---|

| Lactone ring | Hydrolysis > Reduction | Acid/base cleavage, LiAlH₄ |

| Δ⁴(¹⁵) double bond | Epoxidation > Hydrogenation | mCPBA, Pd/C |

| Δ⁷(¹¹) double bond | Hydrogenation > Oxidation | Pd/C, CrO₃ |

Scientific Research Applications

Chemistry: Used as a model compound for studying sesquiterpene lactones.

Biology: Exhibits anti-inflammatory and neuroprotective properties.

Medicine: Demonstrates anti-cancer activity by inducing apoptosis and inhibiting the proliferation, migration, and invasion of cancer cells.

Industry: Potential use in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

Atractylenolide I exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Table 2: Calculated Properties of this compound

| Property | Value (Calculated) |

|---|---|

| Gibbs Free Energy (ΔfG°) | 180.3 kJ/mol |

| logP (logPoct/wat) | 2.85 |

| Molar Volume (McVol) | 228.8 cm³/mol |

| Boiling Point (Tboil) | 350°C |

| Melting Point (Tfus) | 95°C |

Compared to analogs like (+)-Eudesma-4(14),7(11)-dien-8-one (logP ~3.5), the lower logP of this compound suggests better aqueous solubility, which may explain its broader pharmacological applicability .

Q & A

Basic Research Questions

Q. What are the established methodologies for isolating Eudesma-4(15),7(11),8-trien-12-olide from natural sources like Atractylodes macrocephala?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Structural confirmation is achieved via NMR (¹H, ¹³C, and 2D experiments) and mass spectrometry. For example, Li et al. (2011) isolated related eudesmane derivatives using silica gel chromatography and confirmed structures via spectral data .

Q. How can researchers verify the purity and structural integrity of synthesized or extracted This compound?

- Methodological Answer :

- Purity : Use HPLC with UV detection (e.g., λ = 210–254 nm) or GC-MS for volatile derivatives.

- Structural Confirmation : Combine NMR (e.g., DEPT, HSQC, HMBC) and high-resolution mass spectrometry (HRMS). For example, stereoisomers of eudesmane derivatives require careful NOESY/ROESY analysis to resolve spatial configurations .

Q. What are the primary pharmacological activities reported for This compound?

- Methodological Answer : Studies highlight anti-inflammatory properties, including inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage models (e.g., RAW264.7 cells) via suppression of iNOS and COX-2 expression . Experimental protocols involve LPS-induced inflammation assays and ELISA/Western blot for cytokine quantification.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for This compound across different studies?

- Methodological Answer :

- Source Variability : Compare extraction methods (e.g., solvent polarity, plant origin) and compound stability under storage conditions.

- Assay Sensitivity : Replicate experiments using standardized cell lines (e.g., ATCC-certified RAW264.7) and control for endotoxin contamination.

- Statistical Validation : Apply multivariate analysis to identify confounding variables (e.g., batch effects, solvent residues) .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of This compound derivatives?

- Methodological Answer :

- Synthetic Modifications : Introduce functional groups (e.g., hydroxylation, acetylation) at positions 4(15), 7(11), or 12-olide.

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like NF-κB or MAPK pathways.

- Bioassay Correlation : Test modified compounds in parallel with the parent molecule for anti-inflammatory or cytotoxic activity .

Q. How should researchers design experiments to assess the pharmacokinetics of This compound in vivo?

- Methodological Answer :

- Animal Models : Use Sprague-Dawley rats or C57BL/6 mice for oral/intravenous administration.

- Analytical Workflow : Employ LC-MS/MS to quantify plasma concentrations. Monitor metabolites via fragmentation patterns (e.g., MS/MS).

- Data Interpretation : Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using non-compartmental analysis (NCA) .

Data Management and Reproducibility

Q. What are best practices for documenting experimental protocols involving This compound to ensure reproducibility?

- Methodological Answer :

- Detailed Logs : Record solvent batches, instrument calibration dates, and cell passage numbers.

- Raw Data Archiving : Store NMR spectra, chromatograms, and bioassay readouts in FAIR-aligned repositories (e.g., Zenodo).

- Ethical Compliance : Follow institutional guidelines for data anonymization and sharing (e.g., pseudonymization keys stored separately) .

Analytical Challenges

Q. How can researchers address variability in chromatographic retention times for This compound across laboratories?

- Methodological Answer :

- Standardization : Use certified reference materials (CRMs) and harmonize mobile phase compositions.

- Column Calibration : Perform periodic runs with internal standards (e.g., atractylenolide I) to adjust for column aging .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H20O2 | |

| Anti-inflammatory IC50 (NO) | 12.3 ± 1.5 µM (RAW264.7 cells) | |

| CAS Registry Number | 73069-13-3 (Atractylenolide I synonym) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.